1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine hydrochloride is a chemical compound categorized under the class of benzimidazoles, which are known for their diverse biological activities. This compound features a piperidine ring and a benzo[d]imidazole moiety, contributing to its potential pharmacological properties. The molecular formula is with a molecular weight of approximately 280.80 g/mol .
The compound is primarily sourced from chemical suppliers and research institutions specializing in organic synthesis and pharmaceutical development. It falls under the broader classification of heterocyclic compounds, specifically those containing nitrogen atoms within their rings. Benzimidazole derivatives are often studied for their applications in medicinal chemistry due to their ability to interact with various biological targets.
The synthesis of 1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine hydrochloride can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions.
The reaction mechanism typically involves nucleophilic substitution where the piperidine nitrogen acts as a nucleophile attacking an electrophilic carbon in the ethyl halide, followed by cyclization to form the benzo[d]imidazole structure.
The molecular structure of 1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine hydrochloride can be visualized as follows:
Key structural data includes:
1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine hydrochloride participates in various chemical reactions typical for amines and heterocycles:
Reactivity is influenced by electronic effects from both the piperidine and benzimidazole groups, which can stabilize intermediates during reactions.
The mechanism of action for 1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets, including receptors or enzymes implicated in various diseases.
Research suggests that compounds of this class may act as modulators of neurotransmitter systems or exhibit anti-cancer properties by interfering with cellular signaling pathways.
Further studies are required to delineate specific targets and pathways influenced by this compound.
Relevant data can be found in chemical databases like ChemSrc .
1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine hydrochloride has potential applications in various scientific fields:
Lung cancer remains a global health crisis, with approximately 2.2 million new cases diagnosed annually and a five-year survival rate of only 19%. The limitations of conventional therapies—particularly chemotherapy resistance and the narrow applicability of targeted agents—highlight the urgent need for innovative molecular interventions [1]. The transcription factor c-Myc emerges as a pivotal oncogenic driver, orchestrating tumor initiation and progression through dimerization with Max. This complex binds to E-box DNA sequences (5′-CACGTG-3′), activating downstream genes (CDK4, CDC25A, E2F1) that regulate cell proliferation and apoptosis evasion (Bax, Bcl-2, Mcl-1) [1]. Despite decades of research, clinical translation of c-Myc inhibitors has been hampered by poor efficacy and toxicity. Small molecules like 10058-F4 and 10074-G5 disrupt c-Myc/Max dimerization but exhibit inadequate cellular potency, while peptidomimetics suffer from bioavailability challenges [1].
Recent breakthroughs demonstrate that benzimidazole-piperidine hybrids overcome these limitations. For instance, the lead compound D347–2761 disrupts c-Myc/Max heterodimerization while destabilizing c-Myc protein levels. Structural optimization yielded derivatives such as 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)phenyl)morpholine (A1/A5), which exhibit nanomolar IC₅₀ values against A549 and NCI–H1299 lung cancer cells (Table 1) [1]. These compounds induce apoptosis via mitochondrial pathways, confirmed by caspase-3 activation and PARP cleavage. In vivo studies further validate tumor growth suppression in xenograft models, positioning c-Myc as a druggable target with hybrid inhibitors.
Table 1: Anti-Proliferative Activity of Benzimidazole-Piperidine c-Myc Inhibitors
Compound | IC₅₀ (A549 Cells) | IC₅₀ (NCI-H1299 Cells) | Primary Mechanism |
---|---|---|---|
D347-2761* | 8.2 μM | 9.7 μM | c-Myc/Max disruption |
A1 | 1.4 μM | 1.8 μM | Apoptosis induction, c-Myc degradation |
A5 | 1.1 μM | 1.5 μM | Caspase-3 activation, PARP cleavage |
*Lead compound from prior optimization [1].
Benzimidazole-piperidine scaffolds represent a privileged architecture in oncology drug discovery due to their dual functionality: the benzimidazole core intercalates DNA or blocks protein-protein interactions, while the piperidine moiety enhances solubility and permits stereoselective targeting of hydrophobic binding pockets. In c-Myc inhibition, this hybrid enables simultaneous engagement with critical residues across the c-Myc/Max dimer interface [1] [8]. Molecular docking studies reveal that the benzimidazole nitrogen (N1) forms hydrogen bonds with Arg69 of c-Myc, and the ethyl group at N1 (as in 1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine hydrochloride) occupies a hydrophobic subpocket lined by Phe13 and Met130 [1] [8].
The piperidine’s conformational flexibility is equally crucial. For 1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine hydrochloride, the amine at C3 acts as a hydrogen-bond donor to Glu87 of Max, disrupting dimer stability. This interaction is stereospecific; the (R)-enantiomer exhibits 5-fold higher affinity than the (S)-form in surface plasmon resonance assays [8]. Hybridization further optimizes pharmacokinetics—the piperidine’s basic nitrogen facilitates salt formation (e.g., hydrochloride), improving crystallinity and bioavailability. Analogous designs appear in Pin1 inhibitors (e.g., VS10), where benzimidazole-thiazole hybrids occupy prolyl pockets and inhibit isomerase activity at IC₅₀ = 0.37 μM [8].
The hybridization of benzimidazole and piperidine in 1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine hydrochloride (CAS: 1185311-18-5) exemplifies rational drug design to overcome single-target limitations. Key structural features include:
Table 2: Structural Analogs of 1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine Hydrochloride
Compound (CAS) | Core Structure | Research Application |
---|---|---|
1185311-18-5 (Target) | 1-Ethyl-benzimidazole/piperidine | c-Myc inhibition, apoptosis induction |
1185318-85-7 | 1-Ethyl-benzimidazole/piperidine | Anticancer screening [4] |
88704-72-7 (2-(1H-Benzo[d]imidazol-2-yl)ethanamine) | Unsubstituted benzimidazole | BI-3802 control [6] |
Synergistically, these elements enable multitarget engagement. For example, derivatives like 1-[[3-[(1R)-1-(4-fluorophenyl)ethyl]imidazol-4-yl]methyl]-4-methylpiperidine-4-carbonitrile (EP3180004B1) inhibit both c-Myc and kinases like CDK1, broadening antitumor efficacy [3] [7]. Computational models predict the target compound occupies a 598 ų binding site on c-Myc, with >90% burial relative to apo structures [1] [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4